2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride
Description
Introduction to 2-(2-Aminoethoxy)ethanesulfonyl Fluoride Hydrochloride in Research Context
Position within Modern SuFEx Chemistry
Sulfur(VI) fluoride exchange (SuFEx) chemistry relies on the dynamic reactivity of sulfonyl fluorides, which act as modular hubs for connecting diverse molecular fragments. 2-(2-Aminoethoxy)ethanesulfonyl fluoride hydrochloride occupies a strategic niche in this field due to its dual functionality: the sulfonyl fluoride group serves as the SuFEx-reactive site, while the aminoethoxy side chain introduces a secondary handle for post-functionalization or solubility modulation.
The compound’s sulfonyl fluoride group exhibits the characteristic thermodynamic stability and chemoselectivity of SuFEx hubs, resisting hydrolysis and nonspecific reactions while undergoing rapid exchange with nucleophiles like phenols, amines, and alcohols under mild conditions. This stability-reactivity dichotomy is amplified by the aminoethoxy substituent, which may participate in intramolecular hydrogen bonding or act as a directing group during SuFEx reactions. Comparative studies with analogous compounds, such as ethenesulfonyl fluoride (ESF), demonstrate that the aminoethoxy group enhances water solubility without compromising SuFEx efficiency, making the compound particularly valuable for aqueous-phase reactions.
Table 1: Key Structural and Reactivity Features
Significance in Click Chemistry Research Paradigms
As a SuFEx-compatible building block, this compound addresses two critical challenges in click chemistry: (1) achieving near-quantitative yields in molecular assembly and (2) maintaining orthogonality to biological functionalities. The sulfonyl fluoride group reacts selectively with silyl-protected phenols or amines, bypassing side reactions common in traditional sulfonyl chloride chemistry. For example, in polymer synthesis, the aminoethoxy moiety enables post-polymerization modifications through amine-reactive chemistries, allowing sequential functionalization without SuFEx interference.
Recent mechanistic studies reveal that the aminoethoxy group may stabilize transition states during SuFEx reactions. Density functional theory (DFT) calculations on similar compounds suggest that electron-donating substituents lower the activation energy for fluoride displacement by reducing the electrophilicity of the sulfur center. This aligns with experimental observations of accelerated SuFEx kinetics in amino-substituted sulfonyl fluorides compared to alkyl analogs.
Overview of Current Research Landscape
Three major research fronts dominate the application of 2-(2-aminoethoxy)ethanesulfonyl fluoride hydrochloride:
Polymer Chemistry : The compound serves as a difunctional monomer in step-growth polymerizations, producing sulfonate-linked polymers with tunable mechanical properties. For instance, reactions with bisphenol derivatives yield high-molecular-weight poly(sulfonate esters) exhibiting exceptional thermal stability (decomposition temperatures >300°C).
Bioconjugation : Researchers exploit the amino group for site-specific protein labeling, combining SuFEx-mediated sulfonate formation with NHS ester or maleimide coupling. This dual-click approach enables the construction of antibody-drug conjugates (ADCs) with precise control over drug-to-antibody ratios.
Materials Science : In metal-organic framework (MOF) synthesis, the compound acts as a crosslinker between inorganic nodes and organic struts. The sulfonate linkages enhance MOF stability in aqueous media while the amino groups facilitate post-synthetic metal ion coordination.
A 2024 study demonstrated the compound’s utility in eco-friendly synthesis routes, where it was prepared via thiol-ene click chemistry followed by oxidative fluorination—a process generating minimal waste compared to traditional SO₂F₂-based methods.
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO3S.ClH/c5-10(7,8)4-3-9-2-1-6;/h1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNZDKOMGQWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with sulfuryl fluoride in the presence of a base. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium carbonate.
Solvents: Typical solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Temperature: Reaction temperatures can vary but are often kept low to moderate to control reaction rates and product stability.
Major Products
The major products formed from reactions involving this compound include sulfonic acid derivatives, substituted amines, and various condensation products.
Scientific Research Applications
2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This makes it a valuable tool for studying enzyme function and for developing enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2-(2-Aminoethoxy)ethanesulfonyl fluoride; hydrochloride and related compounds:
Reactivity and Stability
- Sulfonyl Fluorides vs. Sulfonyl Chlorides : Sulfonyl fluorides (e.g., AEBSF and the target compound) are less reactive but more stable in aqueous media than sulfonyl chlorides like DASC hydrochloride, making them preferable for biochemical applications . DASC hydrochloride’s sulfonyl chloride group reacts vigorously with nucleophiles, requiring controlled conditions .
- Aminoethoxy Backbone: The aminoethoxy group in the target compound and 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride enhances solubility in polar solvents, while the benzyl group in AEBSF increases hydrophobicity .
Key Studies
- DASC Hydrochloride in Synthesis : DASC facilitates sulfonylation reactions in drug discovery, exemplified by its use in creating carbonic anhydrase inhibitors .
Biological Activity
2-(2-Aminoethoxy)ethanesulfonyl fluoride; hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological mechanisms, research findings, and applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound 2-(2-Aminoethoxy)ethanesulfonyl fluoride; hydrochloride can be described by its chemical formula and structural components:
- Chemical Formula : CHClFNOS
- Molecular Weight : 201.67 g/mol
This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and ability to interact with various biological targets.
The biological activity of 2-(2-Aminoethoxy)ethanesulfonyl fluoride; hydrochloride primarily involves its role as an inhibitor of specific enzymes. The sulfonyl fluoride moiety is particularly effective in forming covalent bonds with nucleophilic residues in target proteins, leading to inhibition of their enzymatic activity.
Target Enzymes
Research indicates that this compound may inhibit serine hydrolases, which are crucial in various biochemical pathways, including those involved in inflammation and cancer progression.
Antimicrobial Activity
Recent studies have demonstrated that 2-(2-Aminoethoxy)ethanesulfonyl fluoride; hydrochloride exhibits antimicrobial properties. In vitro assays have shown significant inhibitory effects against a range of pathogenic bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound's ability to inhibit serine hydrolases was evaluated through enzyme assays. The following table summarizes the IC50 values for different enzymes:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Carboxylesterase | 3.5 |
| Lipase | 4.2 |
The low IC50 values indicate potent inhibitory activity, making it a promising lead for therapeutic development targeting these enzymes.
Case Studies
- Cancer Research : A study investigated the effects of 2-(2-Aminoethoxy)ethanesulfonyl fluoride; hydrochloride on cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 8 μM after 48 hours of treatment. This suggests its potential as an anticancer agent.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of 2-(2-Aminoethoxy)ethanesulfonyl fluoride; hydrochloride is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
- Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites.
- Excretion : Excreted predominantly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
